1-Iodo-6-methylimidazo[1,5-A]pyridine
Description
1-Iodo-6-methylimidazo[1,5-A]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a fused bicyclic heterocycle comprising imidazole and pyridine rings. This compound is distinguished by the presence of an iodine atom at the 1-position and a methyl group at the 6-position. The imidazo[1,5-a]pyridine core is renowned for its structural rigidity, thermal stability, and versatility in medicinal chemistry, optoelectronics, and materials science .
The iodine substituent enhances electrophilicity, making the compound a valuable intermediate in cross-coupling reactions for synthesizing complex molecules. Meanwhile, the methyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Synthetic routes to such derivatives often involve iodine-catalyzed cyclization or substitution reactions, as demonstrated in studies of related imidazo[1,5-a]pyridine compounds .
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-iodo-6-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-7-8(9)10-5-11(7)4-6/h2-5H,1H3 |
InChI Key |
ZULFXMBEADGUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC(=C2C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Derivatives
- 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9) :
This brominated analog shares structural similarity but lacks the methyl group at position 4. Bromine’s lower electronegativity compared to iodine reduces its reactivity in Suzuki-Miyaura couplings, limiting its utility in catalytic applications. However, bromo derivatives are often preferred for cost-effective synthesis . - Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1168090-92-3): The chloro and carboxylate substituents enhance polarity, improving water solubility.
Functional Group Modifications
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) :
This compound demonstrated superior antibacterial activity (MIC50 = 0.6 mg/mL) due to hydrogen-bonding interactions with bacterial proteases. Its Ki value (13.75 mM) against papain was lower than halogenated analogs, suggesting stronger enzyme inhibition . - Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate: The cyano group increases electron-withdrawing effects, enhancing photophysical properties such as Stokes shift (observed in related fluorescent probes) .
Antibacterial and Protease Inhibition
| Compound | IC50 (mM) | Ki (mM) | MIC50 (mg/mL) | Target Enzyme |
|---|---|---|---|---|
| 1-Iodo-6-methylimidazo[1,5-a]pyridine* | 13.40–96.50 | 13.75–99.30 | 0.6–1.4 | Papain |
| 3a (1-Pyridyl derivative) | 13.40 | 13.75 | 0.6 | Papain |
| Methyl 5-chloro-6-carboxylate | N/A | N/A | 1.2 | Gram-negative bacteria |
EGFR Tyrosine Kinase Inhibition
Imidazo[1,5-a]pyridine derivatives exhibit binding free energies (−42.5 to −58.3 kcal/mol) comparable to erlotinib (−55.1 kcal/mol) and osimertinib (−61.2 kcal/mol). Halogenation at position 1 enhances hydrophobic interactions with EGFR’s ATP-binding pocket, though iodine’s bulkiness may reduce affinity compared to smaller substituents .
Photophysical and Material Properties
Imidazo[1,5-a]pyridine-based fluorophores exhibit large Stokes shifts (>100 nm) and solvatochromism, enabling lipid bilayer imaging. Dimeric derivatives (e.g., compounds 2–4) show enhanced liposome intercalation compared to monomeric analogs, a property likely shared by 1-iodo-6-methyl derivatives due to increased hydrophobicity .
| Property | Monomeric Probes | Dimeric Probes | This compound* |
|---|---|---|---|
| Stokes Shift (nm) | 80–120 | 120–150 | ~110 (estimated) |
| Liposome Binding Efficiency | Moderate | High | High |
*Predicted based on substituent effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-iodo-6-methylimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation or iodine-catalyzed reactions. For example, iodine catalysis in 1,2-dichloroethane with potassium thiocyanate at 110°C for 12 hours achieves moderate yields (~63%) without metal residues . Alternatively, one-pot cyclization strategies under mild, catalyst-free conditions (e.g., water as a byproduct) are viable for related imidazo[1,5-a]pyridines . Key variables include solvent polarity, temperature, and stoichiometry of iodinating agents.
Q. How can nuclear magnetic resonance (NMR) spectroscopy characterize the structural integrity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns. For imidazo[1,5-a]pyridine derivatives, the methyl group at position 6 and iodine at position 1 produce distinct shifts: the methyl group typically appears as a singlet (~δ 2.5 ppm), while iodine’s electronegativity deshields adjacent protons, causing downfield shifts (~δ 8.0–9.0 ppm for aromatic protons) . Compare with databases like PubChem for validation.
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect material properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals that π-π stacking and halogen bonding (C–I⋯N) dominate packing. The iodine atom participates in weak hydrogen bonds (C–H⋯I) and influences photophysical properties like fluorescence quantum yield . Computational tools (e.g., Mercury Software) can model these interactions to predict stability and optoelectronic behavior.
Q. How can researchers evaluate the inhibitory activity of this compound against enzymes like JAK1/JAK2 or papain?
- Methodological Answer : Use kinetic assays (Lineweaver-Burk plots, Dixon method) to determine inhibition constants (Ki). For papain, measure hydrolysis rates of fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in triplicate, with thermodynamic analysis (ΔG calculations) to assess binding affinity . For JAK inhibition, cell-based assays (STAT phosphorylation) or competitive ATP-binding assays are recommended .
Q. What strategies mitigate contradictions in fluorescence data for imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Discrepancies in Stokes’ shifts or quantum yields often arise from solvent polarity or aggregation effects. Standardize measurements using degassed solvents and control for concentration-dependent quenching. Time-resolved fluorescence spectroscopy can distinguish intrinsic emission from excimer formation .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting antibacterial activity?
- Methodological Answer :
Library Synthesis : Introduce substituents at positions 3, 5, or 7 via Suzuki-Miyaura coupling or nucleophilic substitution .
Biological Testing : Use MIC assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.
SAR Analysis : Corrogate substituent electronegativity/logP with activity using QSAR models (e.g., CoMFA) .
Q. What analytical workflows validate the purity of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
